molecular formula C19H24N4O2 B5790078 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine

2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5790078
M. Wt: 340.4 g/mol
InChI Key: UROFCARAYSCUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.18992602 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, it may interact with proteins involved in cell signaling pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammatory responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of DHODH by binding to its active site, thereby reducing the synthesis of pyrimidine nucleotides . Additionally, it may act as an inhibitor or activator of other enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell proliferation and differentiation . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as DHODH, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes and altering metabolite levels. These interactions can influence metabolic flux and the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, it may bind to proteins that facilitate its distribution to specific cellular compartments or organelles. The localization and accumulation of this compound can significantly impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of this compound can influence its efficacy and therapeutic potential.

Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15(2)14-25-17-6-3-5-16(13-17)18(24)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROFCARAYSCUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.